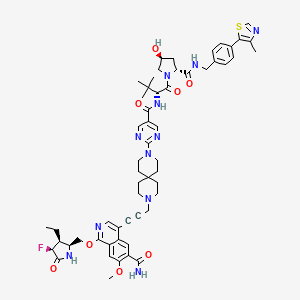

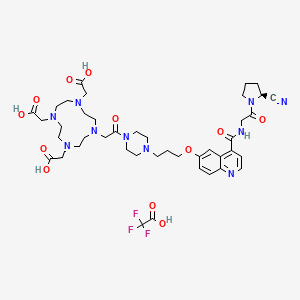

Jps014 (tfa)

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

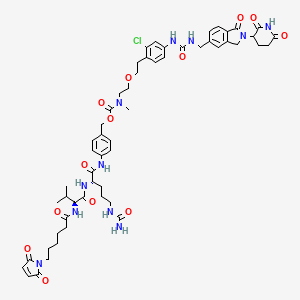

JPS014 (TFA) est une chimère de ciblage de la protéolyse (PROTAC) de la ligase E3 Von Hippel-Lindau (VHL) à base de benzamide. Il est spécifiquement conçu pour dégrader la désacétylase d'histone de classe I (HDAC), en particulier HDAC1 et HDAC2. Ce composé est associé à un nombre plus élevé de gènes différentiellement exprimés et à une augmentation de l'apoptose dans les cellules HCT116 .

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

La synthèse de JPS014 (TFA) implique la conjugaison d'un ligand à base de benzamide à un ligand de ligase E3 VHL par l'intermédiaire d'un lieur. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter la formation du produit souhaité. La voie de synthèse exacte et les conditions réactionnelles sont exclusives et peuvent varier en fonction du fabricant .

Méthodes de production industrielle

La production industrielle de JPS014 (TFA) suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'optimisation des conditions réactionnelles pour maximiser le rendement et la pureté. Le composé est ensuite purifié en utilisant des techniques telles que la chromatographie et la cristallisation. Le produit final est stocké dans des conditions spécifiques pour maintenir sa stabilité .

Analyse Des Réactions Chimiques

Types de réactions

JPS014 (TFA) subit principalement des réactions de dégradation facilitées par la ligase E3 VHL. Il cible et dégrade les enzymes de désacétylase d'histone de classe I (HDAC), ce qui entraîne des modifications de l'expression génique et une augmentation de l'apoptose .

Réactifs et conditions courants

Le processus de dégradation implique l'utilisation de la ligase E3 VHL, qui reconnaît et se lie aux enzymes HDAC cibles. Les conditions réactionnelles comprennent généralement un pH et une température physiologiques, ainsi que la présence de cofacteurs et de substrats cellulaires .

Principaux produits formés

Les principaux produits formés à partir de la dégradation des enzymes HDAC par JPS014 (TFA) comprennent les protéines HDAC ubiquitinées, qui sont ensuite dégradées par le protéasome. Cela entraîne des modifications de l'expression génique et une augmentation de l'apoptose dans les cellules cibles .

Applications de la recherche scientifique

JPS014 (TFA) a un large éventail d'applications de recherche scientifique, notamment :

Chimie : Utilisé comme composé outil pour étudier la dégradation des enzymes HDAC et les modifications résultantes de l'expression génique

Biologie : Employé dans la recherche en biologie cellulaire pour étudier le rôle des enzymes HDAC dans les processus cellulaires tels que l'apoptose et la différenciation

Médecine : Exploré comme agent thérapeutique potentiel pour les maladies associées à une activité HDAC dysrégulée, telles que le cancer et les maladies neurodégénératives

Industrie : Utilisé dans le développement de nouvelles thérapies basées sur les PROTAC et comme composé de référence dans la découverte de médicaments

Mécanisme d'action

JPS014 (TFA) exerce ses effets en se liant aux enzymes de désacétylase d'histone de classe I (HDAC) et en recrutant la ligase E3 VHL. Cela conduit à l'ubiquitination et à la dégradation subséquente des enzymes HDAC cibles par le protéasome. La dégradation des enzymes HDAC entraîne des modifications de l'expression génique et une augmentation de l'apoptose dans les cellules cibles .

Applications De Recherche Scientifique

JPS014 (TFA) has a wide range of scientific research applications, including:

Chemistry: Used as a tool compound to study the degradation of HDAC enzymes and the resulting changes in gene expression

Biology: Employed in cell biology research to investigate the role of HDAC enzymes in cellular processes such as apoptosis and differentiation

Medicine: Explored as a potential therapeutic agent for diseases associated with dysregulated HDAC activity, such as cancer and neurodegenerative disorders

Industry: Utilized in the development of new PROTAC-based therapeutics and as a reference compound in drug discovery

Mécanisme D'action

JPS014 (TFA) exerts its effects by binding to class I histone deacetylase (HDAC) enzymes and recruiting the VHL E3-ligase. This leads to the ubiquitination and subsequent degradation of the target HDAC enzymes by the proteasome. The degradation of HDAC enzymes results in changes in gene expression and increased apoptosis in target cells .

Comparaison Avec Des Composés Similaires

Composés similaires

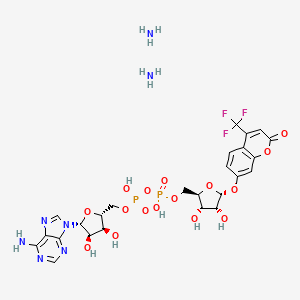

Chlorhydrate de givinostat monohydraté : Un autre inhibiteur d'HDAC avec des applications similaires dans la recherche sur le cancer et les maladies neurodégénératives.

Entinostat : Un inhibiteur d'HDAC sélectif utilisé dans la recherche sur le cancer.

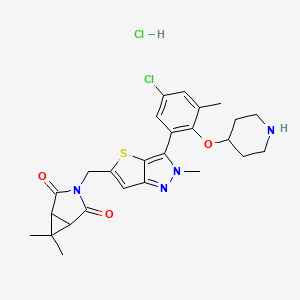

SKLB-23bb : Un composé ayant une activité inhibitrice d'HDAC similaire.

Unicité

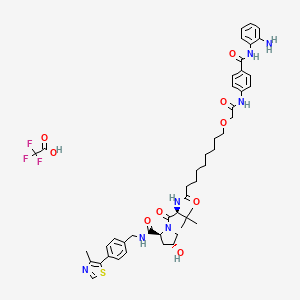

JPS014 (TFA) est unique dans son mécanisme d'action en tant que PROTAC, qui non seulement inhibe l'activité d'HDAC, mais favorise également la dégradation des enzymes HDAC. Ce double mécanisme d'action entraîne des effets plus prononcés sur l'expression génique et l'apoptose par rapport aux inhibiteurs d'HDAC traditionnels .

Propriétés

Formule moléculaire |

C48H60F3N7O9S |

|---|---|

Poids moléculaire |

968.1 g/mol |

Nom IUPAC |

(2S,4R)-1-[(2S)-2-[9-[2-[4-[(2-aminophenyl)carbamoyl]anilino]-2-oxoethoxy]nonanoylamino]-3,3-dimethylbutanoyl]-4-hydroxy-N-[[4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]pyrrolidine-2-carboxamide;2,2,2-trifluoroacetic acid |

InChI |

InChI=1S/C46H59N7O7S.C2HF3O2/c1-30-41(61-29-49-30)32-18-16-31(17-19-32)26-48-44(58)38-25-35(54)27-53(38)45(59)42(46(2,3)4)52-39(55)15-9-7-5-6-8-12-24-60-28-40(56)50-34-22-20-33(21-23-34)43(57)51-37-14-11-10-13-36(37)47;3-2(4,5)1(6)7/h10-11,13-14,16-23,29,35,38,42,54H,5-9,12,15,24-28,47H2,1-4H3,(H,48,58)(H,50,56)(H,51,57)(H,52,55);(H,6,7)/t35-,38+,42-;/m1./s1 |

Clé InChI |

COZWHQPHRKVWKR-SHHXBDHBSA-N |

SMILES isomérique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)[C@@H]3C[C@H](CN3C(=O)[C@H](C(C)(C)C)NC(=O)CCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O |

SMILES canonique |

CC1=C(SC=N1)C2=CC=C(C=C2)CNC(=O)C3CC(CN3C(=O)C(C(C)(C)C)NC(=O)CCCCCCCCOCC(=O)NC4=CC=C(C=C4)C(=O)NC5=CC=CC=C5N)O.C(=O)(C(F)(F)F)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![15-[(5-fluoro-2,3-dihydro-1-benzofuran-4-yl)methylamino]-9-propan-2-yl-5-(trifluoromethyl)-4,9,12,14,16-pentazatetracyclo[9.6.1.02,7.014,18]octadeca-1(17),2,4,6,11(18),12,15-heptaen-10-one](/img/structure/B10861843.png)

![3-[1-(4-Chlorophenyl)pyrazol-4-yl]-7,8-dihydroxy-2-(trifluoromethyl)chromen-4-one](/img/structure/B10861869.png)

![(3E)-3-[(1-methylindol-3-yl)methylidene]-2-oxo-1H-indole-5-sulfonamide](/img/structure/B10861893.png)

![4-[4-[(Z)-C-(4-chlorophenyl)-N-hydroxycarbonimidoyl]piperazin-1-yl]benzenesulfonamide](/img/structure/B10861911.png)